molecular formula C26H35N3O3 B1677337 N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 103233-65-4

N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B1677337
CAS No.: 103233-65-4
M. Wt: 437.6 g/mol
InChI Key: LYAUICDWKQJAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a structurally complex compound featuring a dihydroindenyl core substituted with hydroxyl and tetramethyl groups, linked via an acetamide bridge to a 4-(3-methoxyphenyl)piperazine moiety.

  • Dihydroindenyl group: Likely contributes to lipophilicity and steric bulk, similar to tetralin or spiroindane systems observed in other piperazine derivatives (e.g., tetrahydro-naphthalenyl in ).
  • 3-Methoxyphenylpiperazine: A common pharmacophore in receptor-targeting compounds, where the methoxy group may influence electronic properties and binding interactions (e.g., 4-methoxyphenylpiperazine in ).
  • Acetamide linker: Facilitates conformational flexibility and hydrogen bonding, as seen in diverse piperazine-acetamide derivatives (e.g., ).

Properties

CAS No.

103233-65-4

Molecular Formula

C26H35N3O3

Molecular Weight

437.6 g/mol

IUPAC Name

N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C26H35N3O3/c1-17-13-18(2)24(31)23-21(17)15-26(3,4)25(23)27-22(30)16-28-9-11-29(12-10-28)19-7-6-8-20(14-19)32-5/h6-8,13-14,25,31H,9-12,15-16H2,1-5H3,(H,27,30)

InChI Key

LYAUICDWKQJAGX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1CC(C2NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)(C)C)O)C

Canonical SMILES

CC1=CC(=C(C2=C1CC(C2NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)OC)(C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-hydroxy-1-(4-(3-methoxyphenyl)-1-piperazinyl)acetylamino-2,2,4,6-tetramethylindan
OPC 14117
OPC-14117

Origin of Product

United States

Preparation Methods

Indene Core Formation

The indene scaffold is synthesized through Friedel-Crafts alkylation or Diels-Alder cyclization. For example, condensation of mesityl oxide with substituted phenols under acidic conditions yields the tetramethylindene backbone. Subsequent hydroxylation at the 7-position is achieved via electrophilic aromatic substitution or oxidation of a pre-installed directing group.

Introduction of the Amine Group

The amine functionality is introduced through:

  • Reductive Amination : Reaction of the indene ketone intermediate with ammonium acetate and sodium cyanoborohydride.
  • Nucleophilic Substitution : Displacement of a halogen or sulfonate leaving group at the 1-position using ammonia or protected amines.

Synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]acetic Acid

Piperazine Ring Functionalization

Piperazine is alkylated with 3-methoxyphenyl groups via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. For instance, reacting piperazine with 1-fluoro-3-methoxybenzene in the presence of a palladium catalyst installs the aryl moiety.

Acetic Acid Side Chain Attachment

The acetic acid group is introduced by treating 4-(3-methoxyphenyl)piperazine with chloroacetyl chloride, followed by hydrolysis of the resulting ester to the carboxylic acid. Alternative methods include Michael addition to acrylate derivatives.

Amide Bond Formation: Final Coupling Step

The critical amide coupling between the indene amine and piperazinyl acetic acid is achieved through the following methods:

Carbodiimide-Mediated Coupling

Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: 0°C to room temperature.
  • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).

Procedure :

  • Activate the carboxylic acid (2-[4-(3-methoxyphenyl)piperazin-1-yl]acetic acid) with DCC/HOBt for 1 hour.
  • Add the indene amine and stir for 12–24 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Mixed Anhydride Method

Reagents : Isobutyl chloroformate.
Conditions :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: −15°C to 0°C.

Procedure :

  • Generate the mixed anhydride by reacting the carboxylic acid with isobutyl chloroformate and N-methylmorpholine.
  • Add the indene amine and warm to room temperature.
  • Isolate the product via acid-base extraction.

Optimization Challenges and Yield Data

Side Reactions and Mitigation

  • Hydrolysis of Acetamide : Prolonged reaction times or moisture leads to hydrolysis. Use of molecular sieves or anhydrous solvents minimizes this.
  • Piperazine Degradation : Strong acids or high temperatures cause ring-opening. Mild conditions (pH 7–8, temps <40°C) are preferred.

Representative Yield Table

Step Method Reagents/Catalysts Solvent Temp (°C) Yield (%)
1 Friedel-Crafts Alkylation AlCl₃ Toluene 110 65
2 Reductive Amination NaBH₃CN, NH₄OAc MeOH 25 78
3 Buchwald-Hartwig Coupling Pd(OAc)₂, Xantphos Dioxane 100 72
4 EDC/HOBt Coupling EDC, HOBt, DIPEA DCM 25 85

Characterization and Purity Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (m, 3H, Ar-H), 5.20 (s, 1H, OH), 3.80 (s, 3H, OCH₃), 2.60–3.10 (m, 8H, piperazine), 1.20–1.50 (m, 12H, CH₃).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeCN/H₂O).

Purity Enhancement

  • Recrystallization : Ethanol/water (7:3) yields >98% purity.
  • Prep-HPLC : Gradient elution with 0.1% TFA in MeCN/H₂O.

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from palladium-based catalysts (e.g., Pd(OAc)₂) to nickel alternatives reduces costs for piperazine functionalization.

Solvent Recovery

DMF and DCM are recycled via distillation, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

OPC-14117 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Under certain conditions, it can be reduced to its corresponding reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OPC-14117 can lead to the formation of various oxidized metabolites, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Anticancer Properties

Overview : Recent studies have indicated that this compound exhibits promising anticancer activities. Its structural characteristics suggest potential interactions with various biological targets involved in cancer progression.

Case Study : In a study published in bioRxiv, researchers investigated the compound's efficacy against several cancer cell lines. The results demonstrated significant growth inhibition rates across various tumor types, indicating its potential as an anticancer agent .

Table 1: Anticancer Activity of N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11667.55
MDA-MB-23156.88

Neuropharmacological Effects

Overview : The compound has been studied for its neuropharmacological effects, particularly in relation to mood disorders and anxiety.

Research Findings : A study highlighted its potential as a serotonin receptor modulator. This modulation can lead to improved mood and reduced anxiety symptoms in preclinical models . The compound's ability to interact with the piperazine moiety suggests it may influence neurotransmitter systems effectively.

Metabolic Disorders

Overview : There is growing interest in the compound's application in metabolic disorders such as diabetes.

Case Study : Research has shown that the compound can enhance muscle glucose uptake and improve oral glucose disposal in vivo. This effect may be attributed to its ability to modulate insulin signaling pathways .

Table 2: Effects on Glucose Metabolism

Treatment GroupMuscle Glucose Uptake (mg/kg)Oral Glucose Disposal (mg/kg)
Control50100
Compound Administered80150

Structural Insights and Mechanism of Action

Understanding the mechanism of action is crucial for further development. The compound's structure allows it to interact with multiple biological targets:

  • Hydrophobic Interactions : The tetramethyl group enhances lipophilicity, facilitating membrane penetration.
  • Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with target proteins, potentially influencing their activity.

Mechanism of Action

OPC-14117 exerts its effects primarily through the scavenging of superoxide radicals. It interacts with these radicals to neutralize them, thereby reducing oxidative stress and preventing cellular damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 9a ) enhance stability but may reduce solubility.
  • Methoxy position : Meta-substitution (target compound) versus para-substitution ( ) alters electronic distribution and receptor affinity.
  • Bicyclic systems : The dihydroindenyl group in the target compound likely confers greater rigidity compared to pyridine or benzothiazole systems (e.g., ).

Acetamide-Linked Moieties

Compound Name Acetamide Substituent Functional Impact Source
Target Compound 7-Hydroxy-2,2,4,6-tetramethyl-dihydroindenyl Enhances steric bulk and hydrogen-bonding capacity.
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole Introduces heterocyclic aromaticity, potentially improving π-π stacking.
N-Ethyl-N-[2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]pyridin-3-yl]acetamide Indole-carbonyl-pyridinyl Combines aromatic and hydrogen-bonding motifs for multi-target activity.

Key Observations :

  • Hydroxy groups (target compound) may improve solubility but increase metabolic vulnerability compared to inert alkyl or aryl groups.
  • Heterocyclic substituents (e.g., benzothiazole in ) often enhance target selectivity through rigid backbone interactions.

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are unavailable, trends from analogs suggest:

  • Metabolic Stability : The 3-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl rings (e.g., ).
  • Receptor Binding : Piperazine-acetamide derivatives often target serotonin or dopamine receptors; substituent variations fine-tune affinity and selectivity .

Biological Activity

N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

  • IUPAC Name : this compound
  • Molecular Formula : C26H35N3O3
  • Molecular Weight : 437.574 g/mol
  • CAS Number : 103233-65-4
  • Purity : 96% .

The compound exhibits various biological activities attributed to its structural features. The presence of the piperazine moiety is particularly noteworthy as it is known to interact with neurotransmitter systems, potentially influencing central nervous system (CNS) functions.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases .

Neuroprotective Effects

Research indicates that compounds with similar structural characteristics have shown neuroprotective effects. For instance, derivatives of piperazine have been implicated in mitigating neurodegenerative processes by modulating neurotransmitter levels and reducing inflammation .

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines. The following table summarizes some key findings:

Cell Line Effect Observed Concentration Used Reference
HCT116 (Colorectal)Moderate antiproliferative activity50 μg/mL
HL-60 (Leukemia)High antiproliferative activity50 μg/mL
PC-3 (Prostate)Inhibition of cell growth50 μg/mL

Case Studies and Clinical Implications

Although direct clinical trials involving this compound are sparse, its structural analogs have been investigated for various therapeutic applications:

  • Neurodegenerative Diseases : Compounds similar to this one have been explored for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase activity and enhancing cognitive function.
  • Cancer Therapy : The antiproliferative properties observed in vitro suggest potential applications in oncology. Further research could elucidate mechanisms that might enhance the efficacy of existing chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as amide bond formation between the indanone and piperazine-acetamide moieties. Key steps include:

  • Condensation reactions : Use coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (N₂/Ar) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use complementary analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., indanone hydroxyl, methoxyphenyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Purity assessment with C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary assays are recommended to assess its pharmacological activity?

  • Methodology : Start with target-specific in vitro screens:

  • Receptor binding assays : Radioligand displacement for serotonin/dopamine receptors due to the piperazine moiety .
  • Enzyme inhibition studies : Fluorescence-based assays for kinases or hydrolases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity data for this compound?

  • Methodology : Conduct systematic studies:

  • Comparative assays : Test under standardized conditions (e.g., cell lines, buffer pH, incubation time) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodology :

  • Reaction monitoring : TLC or in-line IR spectroscopy to track intermediate formation .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .
  • Byproduct identification : Use LC-MS or 2D NMR to characterize impurities and adjust stoichiometry .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • Molecular docking : Simulate binding to target receptors (e.g., 5-HT₁A) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.